4-[2-(Aminooxy)ethyl]benzonitrile
Description
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-(2-aminooxyethyl)benzonitrile |
InChI |
InChI=1S/C9H10N2O/c10-7-9-3-1-8(2-4-9)5-6-12-11/h1-4H,5-6,11H2 |
InChI Key |
VHQUALYAKGDORE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCON)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-[2-(Aminooxy)ethyl]benzonitrile with structurally related benzonitrile derivatives from the evidence, focusing on substituent groups, molecular weights, pharmacological targets, and key findings.
Key Observations from Comparative Analysis
A. Substituent Effects on Pharmacological Activity
- Histamine H3 Receptor Antagonists: ABT-239 and ciproxifan demonstrate that bulky substituents (e.g., benzofuran-pyrrolidinyl or imidazolylpropoxy) enhance receptor binding and selectivity. The aminooxyethyl group in the target compound, with its smaller size and polar O-NH₂ moiety, may offer distinct binding kinetics or metabolic stability.
- Anti-Proliferative Activity : The phenethoxy-piperazinyl group in compound 17 enables androgen receptor binding, suggesting that ethyl-linked aromatic substituents with nitrogen-containing rings are critical for anti-cancer activity.
B. Chemical and Material Properties
- Thermal Stability: Derivatives like 4-[2-(4-cyanophenyl)ethyl]benzonitrile exhibit high melting points (~200°C), making them suitable for OLED applications. The aminooxyethyl group’s thermal behavior remains unstudied but could be similar.
Q & A
Advanced Research Question
- 2D NMR (NOESY/ROESY) : Maps spatial proximity between the ethyl spacer and aromatic protons, revealing rotamer populations .
- Time-Resolved IR : Tracks nitrile group reactivity during photochemical reactions (e.g., UV-induced isomerization).
- Solid-State NMR : Characterizes crystalline vs. amorphous phase behavior, critical for formulation studies .
How does the aminooxy group’s redox activity impact stability in long-term storage?
Advanced Research Question
The aminooxy group is prone to oxidation, necessitating:
- Storage Conditions : Argon atmosphere, –20°C, and desiccants to prevent moisture ingress .
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit radical-mediated oxidation.
- Periodic Analysis : Monitor degradation via HPLC-UV (λ = 254 nm) every 3 months .
What mechanistic insights explain regioselectivity in electrophilic aromatic substitution (EAS) of this compound?
Advanced Research Question
The nitrile group directs EAS to the meta position via:
- Electronic Effects : Strong electron-withdrawing effect deactivates the ring, favoring meta over para substitution.
- Steric Shielding : The ethylaminooxy group hinders attack at the ortho position. Computational studies (M06-2X/cc-pVTZ) validate this through partial charge analysis .
How do solvent effects influence the compound’s solubility and reactivity in biphasic systems?
Advanced Research Question
- Solvent Polarity : Low solubility in water (logP ~1.5) necessitates polar aprotic solvents (e.g., acetonitrile) for homogeneous reactions.
- Partition Coefficients : In biphasic systems (water/CH₂Cl₂), the compound partitions into the organic phase, reducing aqueous hydrolysis .
- Ionic Liquids : Enhance reaction rates via cation-π interactions with the aromatic ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
